molecular formula C13H14ClN3O3 B2733937 ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 861205-99-4

ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2733937
CAS No.: 861205-99-4
M. Wt: 295.72
InChI Key: ZOHNRTCQLFWGLF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 1240579-24-1, molecular formula: C₁₃H₁₄ClN₃O₃) is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4, a methyl group at position 3, and an ethyl acetate moiety at position 1. This structure is pivotal in medicinal and agrochemical research due to the bioactivity of 1,2,4-triazole derivatives, which often exhibit antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHNRTCQLFWGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound belonging to the class of 1,2,4-triazoles , which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O3C_{13}H_{14}ClN_3O_3. The compound features a triazole ring substituted with a chlorophenyl group and an ester moiety, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of triazole derivatives. This compound has been evaluated against various bacterial strains. Here are some key findings:

Microorganism Activity Reference
Staphylococcus aureusModerate activity (MIC: 32 μg/mL)
Escherichia coliModerate activity (MIC: 64 μg/mL)
Bacillus cereusSignificant activity (MIC: 16 μg/mL)
Enterococcus faecalisLow activity (MIC: 128 μg/mL)

The compound exhibited varying degrees of inhibition against these pathogens, indicating its potential as an antimicrobial agent. The presence of the chlorophenyl group is believed to enhance its interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it can induce apoptosis in cancer cell lines such as HeLa and MCF7.

Case Study: Cytotoxicity Testing

In a study assessing cytotoxicity against various human cancer cell lines:

Cell Line IC50 (μM) Mechanism
HeLa (cervical cancer)15.0Induction of apoptosis
MCF7 (breast cancer)20.0Cell cycle arrest at G0/G1 phase
A549 (lung cancer)25.0Inhibition of proliferation

These results suggest that the compound has a promising role in cancer therapeutics due to its ability to target multiple pathways involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. The incorporation of electron-withdrawing groups like chlorine enhances the lipophilicity and reactivity of the molecule, which is essential for its interaction with biological targets. Studies indicate that:

  • Chlorine Substitution : Increases antimicrobial potency.
  • Alkyl Chain Length : Affects solubility and permeability across cell membranes.
  • Triazole Ring Modifications : Alter binding affinity to target enzymes.

Comparison with Similar Compounds

Ethyl 2-[4-(3-Chlorophenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl]Acetate (CAS: 860786-50-1)

This isomer differs by the chlorine substituent on the phenyl ring at position 3 (meta) instead of position 2 (ortho). The molecular formula (C₁₃H₁₄ClN₃O₃) remains identical, but the altered substituent position impacts steric and electronic properties.

Ethyl 2-[4-(4-Methylphenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl]Acetate (CAS: 860785-39-3)

Here, the 2-chlorophenyl group is replaced with a 4-methylphenyl group. The molecular formula (C₁₄H₁₇N₃O₃) reflects the addition of a methyl group, increasing hydrophobicity. Such modifications can enhance membrane permeability but may reduce solubility in aqueous environments .

Functional Group Variations

Hydrazide Derivatives

Compound 4 (2-{4-[(Z)-(4-Methoxybenzylidene)Amino]-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl}Acetohydrazide) replaces the ethyl ester with a hydrazide group (-NHNH₂). This substitution introduces hydrogen-bonding capability, which is critical for interactions with biological targets like enzymes. Hydrazide derivatives often exhibit enhanced antimicrobial activity compared to ester analogs .

Carbothiohydrazide and Carbohydrazide Derivatives

Compounds 5a (carbothiohydrazide) and 5b (carbohydrazide) further modify the hydrazide group with thioamide or amide functionalities. The thioamide (C=S) in 5a increases lipophilicity and may improve binding to sulfur-rich enzyme active sites, while 5b’s amide (C=O) enhances polarity, affecting solubility .

Agrochemical Derivatives

Sulfentrazone (CAS: 122836-35-5), a herbicide, shares the 1,2,4-triazole core but includes a difluoromethyl group and a methanesulfonamide substituent. Its molecular formula (C₁₁H₁₀Cl₂F₂N₄O₃S) and bioactivity highlight how triazole derivatives are tailored for specific applications, such as inhibiting protoporphyrinogen oxidase in weeds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides followed by alkylation. For example, triazole derivatives can be synthesized by refluxing intermediates (e.g., 4-substituted triazolones) with ethyl bromoacetate in ethanol under basic conditions (e.g., sodium ethoxide) . Key factors include:

  • Reaction Time : Prolonged reflux (5–6 hours) improves ring closure but may increase side products.
  • Solvent Choice : Polar solvents (e.g., acetic acid or DMF) enhance solubility of intermediates .
  • Table 1 : Comparison of synthesis protocols from literature:
MethodReagents/ConditionsYield (%)Reference
Alkylation of triazoloneEthyl bromoacetate, Na/EtOH, 5 h65–72
CyclocondensationAcetic acid reflux, 3–5 h58–65

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretches (~1700–1750 cm⁻¹) from the ester and triazolone groups, and N-H stretches (~3200 cm⁻¹) if present .
  • NMR :
  • ¹H NMR : A singlet at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 7.2–7.8 ppm) from the 2-chlorophenyl group .
  • ¹³C NMR : Signals at δ 165–175 ppm (ester C=O and triazolone C=O) .
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₃H₁₂ClN₃O₃), with fragments corresponding to triazole ring cleavage .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or reaction path searches) optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, ICReDD’s workflow combines computed activation energies with experimental validation to reduce trial-and-error .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions, guiding choices to stabilize intermediates .
  • Table 2 : Computational parameters for triazole synthesis optimization:
ParameterTool/SoftwareOutcome Metric
Transition State EnergyGaussian 09 (DFT/B3LYP)Identified lowest ΔG‡ pathway
Solvent PolarityCOSMO-RSOptimized ethanol/water ratio

Q. How should researchers address contradictions in reported biological activity data for structurally similar triazole derivatives?

  • Methodological Answer :

  • Structural-Activity Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) using dose-response assays. For example, halogenated analogs often show enhanced antimicrobial activity due to lipophilicity .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923) to isolate variables .
  • Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically resolve discrepancies in IC₅₀ values across studies .

Q. What strategies improve scalability of the synthesis while minimizing impurities?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry for continuous alkylation, reducing reaction time and byproducts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate conversion .
  • Purification : Gradient chromatography or recrystallization in DMF/acetic acid mixtures enhances purity (>95%) .

Methodological Considerations

Q. How can Design of Experiments (DoE) streamline reaction optimization for this compound?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, molar ratios) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between factors (e.g., reflux time vs. yield) .
  • Case Study : A 3² factorial design optimized esterification, achieving 78% yield at 70°C with 1:1.2 substrate ratio .

Q. What mechanistic insights explain the stability of the 1,2,4-triazole core under acidic/basic conditions?

  • Methodological Answer :

  • Resonance Stabilization : The triazole ring’s aromaticity and conjugation with the carbonyl group reduce susceptibility to hydrolysis .
  • pH-Dependent Degradation : Under strong acids (pH < 2), the ester group hydrolyzes first, while the triazole ring remains intact until pH < 1 .

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